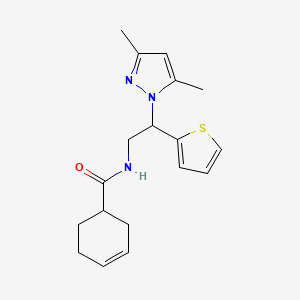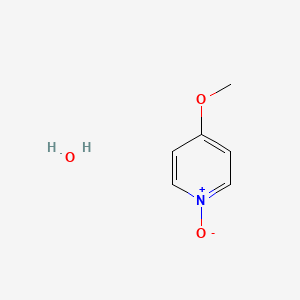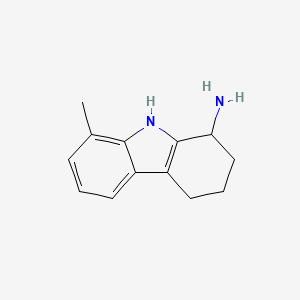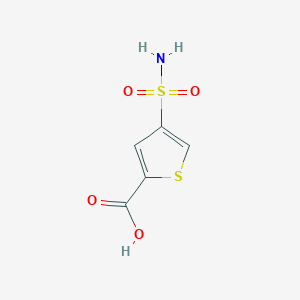
4-Sulfamoylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfamoylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom This compound is characterized by the presence of a sulfamoyl group (-SO2NH2) and a carboxylic acid group (-COOH) attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-sulfamoylthiophene-2-carboxylic acid typically involves the introduction of the sulfamoyl group and the carboxylic acid group onto the thiophene ring. One common method is the sulfonation of thiophene-2-carboxylic acid, followed by the introduction of the sulfamoyl group through a reaction with sulfamide. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the sulfonation and subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of reagents and reaction conditions is critical to minimize by-products and ensure the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Sulfamoylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfamoyl or carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound has shown promise in biological assays, particularly in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-sulfamoylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl and carboxylic acid groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules. The thiophene ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
4-Sulfamoylthiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Lacks the sulfamoyl group, making it less versatile in certain chemical reactions.
Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, affecting its reactivity and applications.
4-Sulfamoylbenzoic acid: Contains a benzene ring instead of a thiophene ring, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the thiophene ring with both sulfamoyl and carboxylic acid groups, providing a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
4-sulfamoylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8)(H2,6,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWANYIRACCGQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine](/img/structure/B2401973.png)
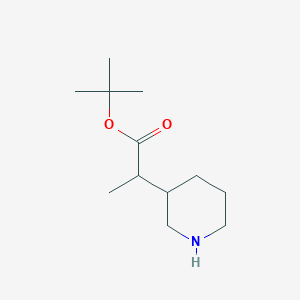
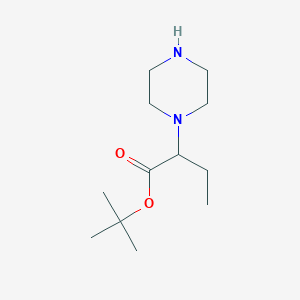
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2401976.png)
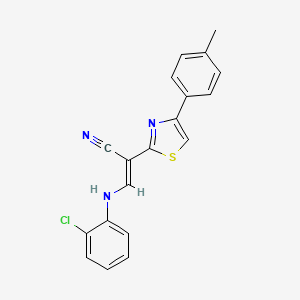
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2401980.png)
![Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2401982.png)
![N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide](/img/structure/B2401985.png)
![Spiro 3-[1-(3-triflouromethyl)benzyl oxindyl]-2'-[3'-(3-triflouromethylphenyl)thiazolidin-4-one]](/img/structure/B2401987.png)

